molecular formula C13H20N2O7S3 B13658501 methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate

methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate

Cat. No.: B13658501
M. Wt: 412.5 g/mol
InChI Key: NGMFMGBINCLKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate is a heterocyclic sulfonamide derivative characterized by a fused thieno[3,2-e]thiazine core. Key structural features include:

  • A thieno[3,2-e]thiazine ring system with 1,1-dioxo (sulfone) and 4-hydroxy substituents.
  • A 3-methoxypropyl side chain at position 2, which may enhance lipophilicity and bioavailability.

While direct pharmacological or agrochemical data for this compound are absent in the provided evidence, its structural motifs align with sulfonylurea herbicides (e.g., metsulfuron methyl ester) and heterocyclic pharmaceuticals, suggesting applications in agriculture or medicinal chemistry .

Properties

IUPAC Name

methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O7S3/c1-9(22-3)14-24(17,18)12-7-10-11(16)8-15(5-4-6-21-2)25(19,20)13(10)23-12/h7,11,16H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMFMGBINCLKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Nomenclature

  • Molecular Formula: C10H16N2O6S3
  • Molecular Weight: 356.44 g/mol
  • CAS Number: 154127-42-1
  • Synonyms:
    • (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide
    • Brinzolamide Impurity 5
    • Brinzolamide Intermediate 1
    • (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]thiazine-6-sulfonamide

The compound features a thieno[3,2-e]thiazine ring system with a sulfonamide 1,1-dioxide moiety, a 4-hydroxy substituent, and a 3-methoxypropyl side chain at position 2.

Preparation Methods Analysis

Key Synthetic Steps

Step A: Formation of Intermediate Glycol Adduct
  • Starting from a precursor compound (formula 6) bearing a hydrogen or chlorine substituent at position X, reaction with glycol under acidic conditions yields a glycol adduct (compound 7). This step facilitates ring formation and functional group positioning.
Step B1: Cyclization under Alkaline Conditions
  • The glycol adduct undergoes intramolecular cyclization in alkaline media to form the thieno[3,2-e]thiazine ring system (compound 8). The cyclization is critical for establishing the 3,4-dihydro ring framework with sulfonamide 1,1-dioxide.
Step B2: Alkylation to Introduce 3-Methoxypropyl Side Chain
  • The cyclized intermediate (compound 8) reacts with 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane to introduce the 3-methoxypropyl substituent at position 2, affording compound 9. This alkylation is typically performed under basic conditions to promote nucleophilic substitution.
Step C: Sulfonylation and Amidate Formation
  • The sulfonamide 1,1-dioxide intermediate is further functionalized by reaction with methyl ethanimidate derivatives to form the methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate structure. This step involves nucleophilic attack on the sulfonyl group, forming the amidate linkage.

Reaction Conditions and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
A: Glycol reaction Acidic medium, reflux Glycol adduct (compound 7) Not specified Facilitates ring closure
B1: Cyclization Alkaline medium (NaOH or KOH) Cyclized intermediate (8) Not specified Forms thieno-thiazine ring
B2: Alkylation 1-Chloro-3-methoxypropane, base Alkylated intermediate (9) 76% Nucleophilic substitution
C: Amidate formation Methyl ethanimidate, suitable base or acid Final compound 97% High purity amidate formation

Yields reported for the alkylation and amidate formation steps are approximately 76% and 97%, respectively, indicating efficient transformations in the latter stages of synthesis.

Detailed Mechanistic Insights

  • The initial acid-catalyzed reaction with glycol introduces a protected diol functionality, enabling subsequent ring closure.
  • Alkaline cyclization proceeds via nucleophilic attack of a thiol or amine group on an electrophilic carbon, closing the heterocyclic ring.
  • The alkylation step uses halogenated methoxypropane derivatives, where the nucleophilic nitrogen or oxygen attacks the electrophilic carbon attached to the halogen, displacing the halide.
  • The final amidate formation involves nucleophilic substitution on the sulfonyl group, forming a stable sulfonyl amidate linkage critical for biological activity.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents Conditions Outcome
1 Acid-catalyzed glycol addition Compound 6, glycol, acid catalyst Acidic, reflux Glycol adduct (compound 7)
2 Base-induced cyclization Compound 7, NaOH or KOH Alkaline, controlled temp Thieno[3,2-e]thiazine ring (compound 8)
3 Alkylation Compound 8, 1-chloro-3-methoxypropane Basic, reflux 3-Methoxypropyl substituted intermediate (compound 9)
4 Amidate formation Compound 9, methyl ethanimidate Suitable solvent, mild conditions Final this compound

Chemical Reactions Analysis

Types of Reactions

Methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

Methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Metsulfuron Methyl Ester ()
  • Structure : Contains a triazine core with a sulfonylurea bridge.
  • Functional Groups : Methoxy group on triazine; methyl ester.
  • The ethanimidate ester (vs. methyl ester) may confer slower hydrolysis, extending herbicidal activity .
Property Target Compound Metsulfuron Methyl Ester
Core Structure Thieno-thiazine Triazine
Sulfonyl Group Position Position 6 Position adjacent to triazine
Ester Type Ethanimidate Methyl
Potential Application ALS inhibition (inferred) ALS inhibitor (herbicide)

Heterocyclic Pharmaceuticals

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides ()
  • Structure : Combines oxadiazole, thiazole, and sulfanyl groups.
  • Functional Groups : Sulfanyl linker; substituted phenyl.
  • The 3-methoxypropyl chain may enhance membrane permeability relative to phenylpropanamide substituents .

Research Findings and Implications

Physicochemical Properties (Inferred)

  • Solubility : The hydroxy and sulfonyl groups may improve aqueous solubility, while the 3-methoxypropyl chain increases lipophilicity.

Biological Activity

Methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate (CAS Number: 221910-88-9) is a compound with notable biological activity, particularly in the context of pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C13H20N2O7S3
Molecular Weight: 412.49 g/mol
IUPAC Name: Methyl (S)-N-((4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)acetimidate
Solubility: Soluble in acetonitrile
Appearance: Colourless gum
Storage Condition: Store at 2-8°C

This compound exhibits its biological activity primarily through inhibition of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in various physiological processes. This mechanism is particularly relevant in the treatment of conditions such as glaucoma and hypertension.

Antiglaucoma Activity

Research indicates that this compound acts as an antiglaucoma agent , similar to brinzolamide. It reduces intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary body of the eye. This effect is critical for managing glaucoma and preventing optic nerve damage.

Case Studies and Clinical Trials

A multicenter, randomized double-blind placebo-controlled trial assessed the efficacy of related compounds in postoperative pain management. While not directly testing this compound, the findings provide insights into the class of thiazine derivatives' analgesic properties. The study reported significant reductions in pain scores and morphine consumption among patients treated with a related thiazine derivative (QP001) compared to placebo controls .

Comparative Data Table

Property Methyl N-[...](CAS: 221910-88-9) Brinzolamide
Molecular Formula C13H20N2O7S3C12H21N3O5S
Mechanism of Action CA InhibitionCA Inhibition
Primary Use AntiglaucomaAntiglaucoma
Clinical Efficacy Under investigationEstablished
Adverse Effects Minimal (under evaluation)Common: ocular discomfort

Research Findings

Recent studies have highlighted the potential for methyl N-[...]-ethanimidate to serve as a safer alternative to existing treatments due to its targeted action and lower side effect profile. Additional research is ongoing to fully elucidate its pharmacokinetics and long-term safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., N,N-dimethylformamide for polar intermediates), and reaction time. Key steps include sulfonylation and imidate formation. For example, sulfonyl chloride intermediates may react with ethanimidate precursors under anhydrous conditions. Characterization via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected coupling patterns or peak splitting) can arise from conformational flexibility or solvent effects. Employing 2D NMR techniques (COSY, HSQC) and comparing data with structurally analogous compounds (e.g., thiazinone derivatives) helps resolve ambiguities. Cross-referencing with computational chemistry tools (DFT calculations for predicted shifts) is also recommended .

Q. What analytical techniques are essential for characterizing the compound’s stability under varying pH and temperature?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with mass spectrometry identify hydrolytic or oxidative breakdown pathways. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the ethanimidate moiety for nucleophilic attack. Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Experimental validation via kinetic studies (e.g., varying nucleophile concentrations in DMSO) quantifies reaction rates .

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer : Long-term microcosm studies simulate environmental compartments (soil, water). Isotopic labeling (14C^{14}C-tagged compound) tracks mineralization rates. Metabolite identification via LC-MS/MS and comparison with known thiazinone degradation products (e.g., sulfonic acid derivatives) reveals pathways. Statistical models (ANOVA for temporal data) assess significance .

Q. How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo models?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic clearance) explains bioavailability differences. In vitro-in vivo extrapolation (IVIVE) models correlate enzyme inhibition (e.g., CYP450 assays) with observed efficacy. Dose-response studies in rodent models with controlled variables (diet, genetic background) reduce confounding factors .

Q. What strategies optimize the compound’s selectivity for target enzymes versus off-target interactions?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically modify functional groups (e.g., methoxypropyl chain length). Competitive binding assays (surface plasmon resonance) quantify affinity for target vs. homologous enzymes. Molecular docking simulations guide rational design to enhance steric or electronic complementarity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydration states. X-ray crystallography identifies dominant crystal structures. Solubility parameters (Hansen solubility parameters) predict solvent compatibility. Experimental validation via phase solubility analysis (e.g., shake-flask method) under controlled humidity clarifies inconsistencies .

Experimental Design Considerations

Q. What statistical frameworks are appropriate for multi-variable optimization in synthesis scale-up?

  • Methodological Answer : Response surface methodology (RSM) with central composite design optimizes variables (temperature, catalyst loading). Pareto charts rank factor significance. Split-split-plot designs (as used in agricultural chemistry trials) manage nested variables (e.g., reagent batches) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.